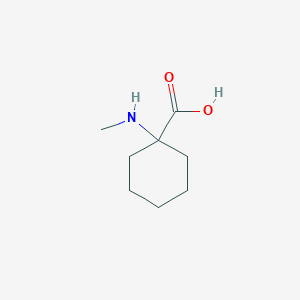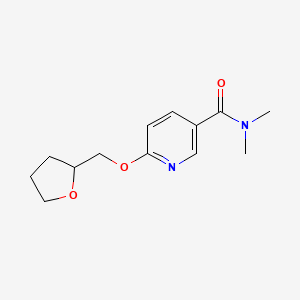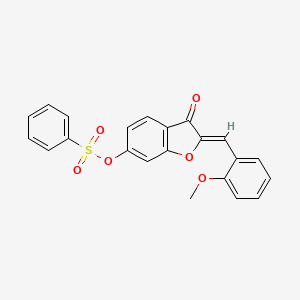
1-(Methylamino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 98552-54-6 . It has a molecular weight of 157.21 and is a structural analog of valproic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(methylamino)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用機序
MSO works by irreversibly inhibiting glutamine synthetase, leading to a decrease in glutamine levels and an increase in glutamate levels in the brain and other organs. This alteration in neurotransmitter metabolism has been linked to changes in behavior, cognition, and disease states.
Biochemical and physiological effects:
MSO has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in brain metabolism, and effects on behavior and cognition. It has also been implicated in the pathogenesis of several neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
実験室実験の利点と制限
MSO has several advantages for use in lab experiments, including its potency, specificity, and irreversibility. However, it also has several limitations, including its toxicity, potential effects on other enzymes, and difficulties in controlling its concentration and distribution in the brain.
将来の方向性
There are several future directions for research on MSO, including investigating its effects on other biological processes beyond neurotransmitter metabolism, developing new methods for its delivery and distribution in the brain, and exploring its potential as a therapeutic agent for neurological disorders.
合成法
MSO can be synthesized in several ways, including the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by reaction with methylamine to form MSO. Another method involves the reaction of cyclohexanone with hydroxylamine sulfate to form cyclohexanone oxime sulfate, which is then reacted with methylamine to form MSO.
科学的研究の応用
MSO has been used extensively in scientific research to study the role of glutamine synthetase in various biological processes, including neurotransmitter metabolism, ammonia detoxification, and nitrogen metabolism. It has also been used to investigate the effects of glutamine synthetase inhibition on brain function, behavior, and disease states such as epilepsy and neurodegenerative disorders.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(methylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIHHARGXZADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)
![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)


![2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid](/img/structure/B2901714.png)
![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)

![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
